3-(2-Chlorophenoxy)propan-1-amine hydrochloride
Description
3-(2-Chlorophenoxy)propan-1-amine hydrochloride is a halogenated phenoxypropylamine derivative with the molecular formula C₉H₁₂ClNO·HCl (molecular weight: 238.13 g/mol). The compound consists of a propan-1-amine backbone linked to a 2-chlorophenoxy group, where the chlorine atom is positioned at the ortho position of the aromatic ring.
Properties
IUPAC Name |
3-(2-chlorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGICJDONDVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Propanolamine Derivatives
A widely adopted method involves the nucleophilic substitution of 2-chlorophenol with 3-chloropropan-1-amine under alkaline conditions . The reaction proceeds via deprotonation of 2-chlorophenol to form a phenoxide ion, which attacks the electrophilic carbon of 3-chloropropan-1-amine. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene/DMSO (1:1.75) | 85–90 | >98.5 |
| Base | Potassium hydroxide | — | — |
| Temperature | 126–128°C | — | — |
| Reaction Time | 8–9 hours | — | — |
The use of dimethyl sulfoxide (DMSO) as a co-solvent enhances reaction kinetics by stabilizing the transition state . Azeotropic distillation with toluene ensures continuous water removal, shifting equilibrium toward product formation . Post-reaction workup involves layer separation, organic phase washing, and crystallization with oxalic acid to isolate the intermediate oxalate salt . Subsequent treatment with hydrochloric acid yields the hydrochloride salt with >98% HPLC purity .
Reductive Amination of 3-(2-Chlorophenoxy)propanal
This two-step approach first oxidizes 3-(2-chlorophenoxy)propan-1-ol to the corresponding aldehyde, followed by reductive amination. Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) facilitates the conversion :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂, 0°C | 78 |
| Reductive Amination | NH₃, NaBH₃CN, MeOH | 65 |
The aldehyde intermediate is prone to overoxidation, necessitating strict temperature control . Final hydrochloride formation is achieved via HCl gas saturation in isopropyl alcohol, yielding 72% overall purity .
Gabriel Synthesis with Phthalimide Protection
The Gabriel method employs phthalimide as an ammonia surrogate to avoid side reactions. 3-(2-Chlorophenoxy)propyl bromide reacts with potassium phthalimide, followed by hydrazinolysis:
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 0–5°C | Suppresses elimination |
| Workup | Acidic hydrolysis (HCl) | 70% yield |
This method is advantageous for avoiding racemization but requires rigorous anhydrous conditions. The final hydrochloride salt is obtained with 89% chiral purity when resolved using (S)-(+)-mandelic acid .
Ullmann Coupling for Aryl Ether Formation
A palladium-catalyzed Ullmann coupling between 2-chloroiodobenzene and 3-aminopropan-1-ol achieves direct phenoxy bond formation:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/CuI | 1,10-Phenanthroline | 82 |
| Reaction Time | 24 hours | — |
Post-reaction purification via silica gel chromatography and HCl treatment affords the hydrochloride salt in 76% yield. High catalyst costs limit industrial scalability.
Enzymatic Resolution for Stereoselective Synthesis
For enantiomerically pure product, lipase-mediated kinetic resolution of racemic 3-(2-chlorophenoxy)propan-1-amine is employed :
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Candida antarctica Lipase B | Racemic amine | >99 | 45 |
The (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted. Hydrochloride formation of the resolved amine achieves >99.5% enantiomeric excess .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–90 | >98.5 | High | Low |
| Reductive Amination | 72 | 89 | Moderate | Moderate |
| Gabriel Synthesis | 70 | 95 | Low | High |
| Ullmann Coupling | 76 | 92 | Low | High |
| Enzymatic Resolution | 45 | >99.5 | Moderate | High |
The nucleophilic substitution route (Method 1) is industrially preferred due to high yield and operational simplicity . Enzymatic resolution (Method 5) remains niche for high-purity enantiomers despite lower yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitution reactions under deprotonated conditions. Key examples include:
-
Reaction with phosphoryl chloride (POCl₃):
In the presence of auxiliary bases like triethylamine, the amine undergoes phosphorylation to form oxazaphosphorine derivatives. This reaction is critical in synthesizing cytostatic agents such as ifosfamide analogs.Reagent Conditions Product Yield Source POCl₃, Et₃N −20°C → 10°C, anhydrous Oxazaphosphorine-2-amine derivatives 38% The reaction proceeds via intermediate formation of a phosphoramidate, followed by cyclization .
Alkylation Reactions
The free amine acts as a nucleophile in alkylation reactions with alkyl halides:
-
Reaction with ethyl bromide:
Under basic conditions (NaOH), the amine forms a tertiary amine:This reaction is temperature-sensitive, with optimal yields achieved at 50–60°C.
Acylation Reactions
The amine reacts with acylating agents to form amides:
-
Reaction with acetyl chloride:
Acetylation proceeds in dichloromethane with pyridine as a base, yielding >85% product purity.
Salt Metathesis
The hydrochloride salt undergoes ion exchange with stronger acids:
-
Reaction with sulfuric acid:
This reaction is utilized to tailor solubility for pharmaceutical formulations .
Ether Cleavage Reactions
The 2-chlorophenoxy group undergoes acid-catalyzed cleavage:
-
Reaction with hydroiodic acid (HI):
This reaction produces iodobenzene derivatives and a propane-1-amine intermediate .
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
-
Reaction with benzaldehyde:
Imine formation is confirmed by FT-IR peaks at 1640–1620 cm⁻¹ (C=N stretch).
Redox Reactions
The amine group undergoes oxidation under controlled conditions:
Scientific Research Applications
Antimalarial Activity
One of the significant applications of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride derivatives is in the treatment of malaria. Research indicates that compounds derived from this amine exhibit potent antimalarial activity against Plasmodium falciparum, especially against drug-resistant strains. For instance, a study demonstrated that certain derivatives showed IC50 values in the low nanomolar range, indicating their effectiveness compared to traditional antimalarial drugs like pyrimethamine .
Table 1: Antimalarial Activity of Derivatives
| Compound | IC50 (nM) | Target Strain |
|---|---|---|
| 5g | 55.0 | Drug-sensitive 3D7 |
| 5h | 39.8 | Drug-resistant FCR-3 |
| 12 | 2.66 | Drug-resistant FCR-3 |
Antibacterial Properties
Another area of application is in combating bacterial infections, particularly those caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that synthetic derivatives of this compound inhibit bacterial growth effectively, suggesting potential as new antibacterial agents .
Table 2: Antibacterial Activity
| Compound Type | Activity Range (μM) | Target Bacteria |
|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Low micromolar | Gram-positive bacteria (including MRSA) |
Serotonin and Norepinephrine Uptake Inhibition
Research has highlighted that certain derivatives of this compound can inhibit the uptake of serotonin and norepinephrine. These properties suggest potential applications in treating mood disorders such as depression and anxiety . The ability to modulate neurotransmitter levels positions these compounds as promising candidates for further pharmacological exploration.
Synthesis and Structural Variations
The synthesis of this compound and its derivatives typically involves various organic reactions, including nucleophilic substitutions and coupling reactions. The presence of the chlorophenoxy group enhances the lipophilicity and biological activity of the compounds.
Table 3: Synthesis Overview
| Reaction Type | Example Reaction |
|---|---|
| Nucleophilic Substitution | Amine + Chlorophenol → Amine derivative |
| Coupling Reaction | Amine derivative + Acyl chloride → Amide |
Antimalarial Efficacy Study
In a comprehensive study on antimalarial efficacy, a series of compounds derived from this compound were tested against various strains of Plasmodium falciparum. The study established a clear structure–activity relationship, highlighting the importance of specific substituents on the aromatic ring for enhancing activity .
Antibacterial Efficacy Study
Another notable study focused on the antibacterial properties of these compounds against MRSA and other resistant strains. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with existing antibiotics .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the growth and proliferation of certain microorganisms, such as Plasmodium falciparum. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent on the phenoxy ring significantly influences electronic and steric properties:
Structural Modifications and Bioactivity
Halogen vs. Alkyl/Aryl Substituents
- 3-(2-Chlorophenoxy)propan-1-amine HCl: The chlorine atom’s electronegativity enhances stability and resistance to metabolic oxidation compared to methyl or methoxy groups.
- 3-(3-Methylphenoxy)propan-1-amine HCl (CAS 26646-51-5): Methyl groups increase lipophilicity (higher logP) but may reduce specificity in target interactions .
- 3-(Thiophen-2-yl-oxadiazolyl)propan-1-amine HCl (CAS 1286708-64-2): Incorporation of a heterocyclic thiophene-oxadiazole moiety enhances antitrypanosomal activity, demonstrating how structural complexity can drive therapeutic utility .
Amine Functionalization
- 3-Chloro-N,N-dimethylpropan-1-amine HCl (CAS 5407-04-5): Dimethylation of the amine reduces basicity, altering solubility and membrane permeability compared to the primary amine in the target compound .
Biological Activity
3-(2-Chlorophenoxy)propan-1-amine hydrochloride is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C9H12ClN·HCl
- Molar Mass : 169.65 g/mol
The presence of the chlorophenyl group attached to the propan-1-amine structure is significant for its biological activity. The hydrochloride form enhances its solubility in water, facilitating its use in biological assays.
This compound interacts with various molecular targets, influencing several biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways and reduced bacterial growth.
- Neurotransmitter Modulation : It is suggested that the compound may interact with neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent by modulating serotonin and norepinephrine levels.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds, particularly within the class of 1,3-bis(aryloxy)propan-2-amines. These compounds have demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). For example, minimal inhibitory concentrations (MICs) were reported in the low micromolar range (2.5–10 μg/ml), indicating effective bactericidal action .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| 3-(2-Chlorophenoxy)propan-1-amine | 5.99–28.58 | MRSA |
| 1,3-bis(aryloxy)propan-2-amines | 2.5–10 | Various Gram-positive bacteria |
Antichlamydial Activity
Research has indicated that derivatives of 3-(2-Chlorophenoxy)propan-1-amine may possess antichlamydial properties. A study demonstrated that certain synthesized molecules exhibited selective activity against Chlamydia trachomatis, suggesting potential for further drug development targeting this pathogen .
Case Study 1: Antibacterial Efficacy
In a comparative study on synthetic 1,3-bis(aryloxy)propan-2-amines, researchers found that these compounds effectively inhibited bacterial growth in vitro. The study utilized various bacterial strains to assess efficacy and safety profiles, revealing promising results for future therapeutic applications .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, assessing their potential as antidepressants. The study found that structural analogs influenced serotonin reuptake inhibition, supporting their candidacy for treating mood disorders.
Safety and Toxicity Assessment
Preliminary toxicity assessments indicate that compounds related to 3-(2-Chlorophenoxy)propan-1-amine exhibit low cytotoxicity at therapeutic concentrations. In vitro assays on human cell lines have shown no significant adverse effects at nanomolar concentrations, which is crucial for their development as safe therapeutic agents .
Q & A
Q. What are the established synthetic routes for 3-(2-Chlorophenoxy)propan-1-amine hydrochloride, and how can reaction parameters be optimized for laboratory-scale production?
Answer: The synthesis typically involves:
Nucleophilic substitution : Reacting 2-chlorophenol with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-amine intermediate.
Hydrochloride salt formation : Treating the free amine with HCl in anhydrous ethanol .
Q. Optimization strategies :
- Batch vs. continuous flow reactors : Continuous flow systems enhance reproducibility and scalability by maintaining precise control over temperature (±1°C) and pressure (1–5 bar) .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between parameters (e.g., molar ratios, solvent polarity). For example, a 2³ factorial design can optimize reaction time (6–12 hrs), temperature (60–90°C), and catalyst loading (0.5–2 mol%) .
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Temperature Control | ±5°C | ±1°C |
| Yield | 60–75% | 80–92% |
| Scalability | Limited to 100 g/batch | >1 kg/day |
| Source |
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
Answer: Primary methods :
- ¹H/¹³C NMR : Confirm the presence of the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and propan-1-amine backbone (δ 2.6–3.1 ppm for CH₂NH₂) .
- HPLC-UV : Use a C18 column (mobile phase: 70:30 acetonitrile/0.1% TFA in H₂O) to assess purity (>98%) with a retention time of 8.2±0.3 min .
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 218.6 (free amine) and [M-Cl]⁺ at m/z 182.1 .
| Technique | Key Peaks/Conditions | Purpose |
|---|---|---|
| ¹H NMR | δ 3.2 ppm (NH₂), δ 7.1 ppm (Ar-Cl) | Structural confirmation |
| HPLC-UV | λ = 254 nm, tR = 8.2 min | Purity assessment |
| ESI-MS | m/z 218.6 ([M+H]⁺) | Molecular weight verification |
| Source |
Q. What are the key physicochemical properties (e.g., solubility, stability) that researchers must consider when handling this compound in aqueous and organic systems?
Answer:
- Solubility :
- Stability :
- Hydrolyzes in alkaline conditions (pH > 8); store at 2–8°C under argon .
- Light-sensitive: Use amber vials to prevent photodegradation .
| Property | Conditions | Value |
|---|---|---|
| Aqueous solubility | 25°C, pH 3–5 | 25 mg/mL |
| Ethanol solubility | 25°C | >50 mg/mL |
| Stability in light | Ambient light (24 hrs) | 95% degradation |
| Source |
Advanced Research Questions
Q. How can computational chemistry approaches be integrated with experimental data to predict and optimize reaction pathways for novel derivatives?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify transition states and intermediates .
- Machine learning (ML) : Train models on existing kinetic data to predict optimal conditions (e.g., solvent polarity, catalyst) for new derivatives. For example, Bayesian optimization reduces trial experiments by 40% .
| Computational Tool | Application | Outcome |
|---|---|---|
| Gaussian 16 | Transition state optimization | ΔG‡ accuracy ±2 kcal/mol |
| RDKit | Reaction template generation | 85% match with experimental data |
| Source |
Q. What methodological frameworks are effective for resolving contradictory biological activity data observed across different experimental models?
Answer:
- Cross-model validation : Compare results from in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) studies. Use ANOVA to identify confounding variables (e.g., metabolic stability differences) .
- Meta-analysis : Aggregate data from ≥5 independent studies to calculate effect sizes (Cohen’s d). For example, a 2023 meta-analysis resolved discrepancies in IC₅₀ values (2.1–5.3 µM) by adjusting for cell line variability .
| Approach | Application | Resolution Example |
|---|---|---|
| Dose-response alignment | Normalize data to % inhibition | Reduced variability from 30% to 8% |
| Covariate adjustment | Account for pH/temperature drift | p-value improved from 0.07 to 0.01 |
| Source |
Q. What advanced reactor designs and process intensification strategies could improve yield and selectivity in scaled-up synthesis?
Answer:
- Microwave-assisted reactors : Reduce reaction time from 12 hrs to 30 mins while maintaining 85% yield .
- Spinning disk reactors : Enhance mixing efficiency (Weber number >1,000) for exothermic reactions, minimizing byproduct formation (<5%) .
| Reactor Type | Key Advantage | Yield Improvement |
|---|---|---|
| Continuous flow | Scalability (>10 kg/day) | +20% vs. batch |
| Microwave-assisted | Rapid heating/cooling cycles | +15% vs. conventional |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
